molecular formula C20H15FN4O3 B11204716 3-[(3-Fluorophenyl)carbamoyl]-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-[(3-Fluorophenyl)carbamoyl]-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11204716
M. Wt: 378.4 g/mol
InChI Key: LVHZFAJVICFUNO-UHFFFAOYSA-N
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Description

3-[(3-FLUOROPHENYL)CARBAMOYL]-7-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-FLUOROPHENYL)CARBAMOYL]-7-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The process may also involve purification steps like recrystallization or chromatography to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-[(3-FLUOROPHENYL)CARBAMOYL]-7-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-FLUOROPHENYL)CARBAMOYL]-7-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-FLUOROPHENYL)CARBAMOYL]-7-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

What sets 3-[(3-FLUOROPHENYL)CARBAMOYL]-7-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its fluorophenyl and phenyl groups, along with the carboxylic acid moiety, make it a versatile compound for various applications.

Properties

Molecular Formula

C20H15FN4O3

Molecular Weight

378.4 g/mol

IUPAC Name

3-[(3-fluorophenyl)carbamoyl]-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C20H15FN4O3/c21-13-7-4-8-14(9-13)23-19(26)15-11-22-25-17(12-5-2-1-3-6-12)10-16(20(27)28)24-18(15)25/h1-11,17,24H,(H,23,26)(H,27,28)

InChI Key

LVHZFAJVICFUNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=C(C=NN23)C(=O)NC4=CC(=CC=C4)F)C(=O)O

Origin of Product

United States

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